molecular formula C32H58NO11P B1236713 1-Palmitoyl-2-(5-keto-6-octendioyl)-sn-glycero-3-phosphatidylcholine

1-Palmitoyl-2-(5-keto-6-octendioyl)-sn-glycero-3-phosphatidylcholine

Cat. No.: B1236713
M. Wt: 663.8 g/mol
InChI Key: PEZXEQJZQAVYCZ-GHVJWSGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-(5-keto-6-octendioyl)-sn-glycero-3-phosphatidylcholine is a 1,2-diacyl-sn-glycero-3-phosphocholine.

Scientific Research Applications

LC Method for Phosphatidylcholine Hydrolysis Product Analysis

Kiełbowicz et al. (2012) developed a high-performance liquid chromatography method for analyzing phosphatidylcholine (PC) hydrolysis products, including 1-palmitoyl-2-(5-keto-6-octendioyl)-sn-glycero-3-phosphatidylcholine. This method is crucial for controlling the acyl migration process in LPC regioisomers used in PC synthesis or modification (Kiełbowicz et al., 2012).

Inhibition of LPS Action by Phospholipid Oxidation Products

Walton et al. (2006) demonstrated that specific phospholipid oxidation products, including this compound, significantly inhibit lipopolysaccharide (LPS)-mediated induction of interleukin-8 in endothelial cells. This inhibition involves the activation of neutral sphingomyelinase (Walton et al., 2006).

Gas-phase Transformation of Phosphatidylcholine Cations

Stutzman et al. (2013) investigated the transformation of synthetic PC monocations, including this compound, into structurally informative anions via ion/ion reactions. This study provides insights into the structural characterization of phosphatidylcholines in the gas phase (Stutzman et al., 2013).

Oxidized Phosphatidylcholines in Cultured Human Melanoma Cells

Ramprecht et al. (2015) studied the cytotoxic effects of oxidized phospholipids, including this compound, on human melanoma cells. These oxidized phospholipids play a crucial role in the development of atherosclerosis and potentially offer therapeutic intervention opportunities in skin cancer treatment (Ramprecht et al., 2015).

Modulation of Lipid Particle Properties by Oxidized Phospholipids

Kar et al. (2011) compared the physicochemical properties of non-oxidized phospholipid particles containing closely related oxidized phospholipids, including 1-palmitoyl-2-(5-keto-6-octendioyl)-sn-glycero-3-phosphocholine. They found significant differences in the effects of these oxidized fatty acyl chains on the properties of the lipid particles (Kar et al., 2011).

Properties

Molecular Formula

C32H58NO11P

Molecular Weight

663.8 g/mol

IUPAC Name

[2-[(E)-7-carboxy-5-oxohept-6-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C32H58NO11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-31(37)41-26-29(27-43-45(39,40)42-25-24-33(2,3)4)44-32(38)21-18-19-28(34)22-23-30(35)36/h22-23,29H,5-21,24-27H2,1-4H3,(H-,35,36,39,40)/b23-22+

InChI Key

PEZXEQJZQAVYCZ-GHVJWSGMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)/C=C/C(=O)O

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)C=CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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